molecular formula C6H2BrFN2 B1377053 3-Bromo-5-fluoroisonicotinonitrile CAS No. 1353636-66-4

3-Bromo-5-fluoroisonicotinonitrile

Cat. No. B1377053
CAS RN: 1353636-66-4
M. Wt: 201 g/mol
InChI Key: CBFQLJNXSVDWCL-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroisonicotinonitrile is a chemical compound with the CAS Number: 1353636-66-4 . It has a molecular weight of 201 and its IUPAC name is 3-bromo-5-fluoroisonicotinonitrile . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoroisonicotinonitrile is represented by the InChI code: 1S/C6H2BrFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H . This indicates that the compound consists of 6 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoroisonicotinonitrile is a solid at room temperature . The compound’s average mass is 200.996 Da and its monoisotopic mass is 199.938538 Da .

Scientific Research Applications

Synthesis and Characterization

  • Versatile Synthesis of Disubstituted Pyridines : A study discussed the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a compound closely related to 3-Bromo-5-fluoroisonicotinonitrile, using ortho-lithiation followed by Suzuki reactions to create a range of disubstituted pyridines. This methodology is crucial for synthesizing various biologically active compounds and intermediates in pharmaceuticals (Sutherland & Gallagher, 2003).

Biological Activity and Drug Discovery

  • Evaluation of Biological Activity : A study on fluoroaryl-2,2′-bichalcophenes, which are structurally similar to 3-Bromo-5-fluoroisonicotinonitrile, showed significant antimutagenic activity. This implies potential applications in anticancer studies and highlights the importance of fluorine substitution in modifying biological activity (Hussin et al., 2014).

Radioligand Development

  • Imaging Brain Receptors : A study involved the development of a radioligand, [11C]SP203, incorporating fluoro and bromo components, similar to 3-Bromo-5-fluoroisonicotinonitrile, for imaging metabotropic glutamate receptors in the brain. This research is vital for neuroimaging and understanding brain functions (Siméon et al., 2012).

Chemoselective Functionalization

  • Chemoselective Amination : Research on the functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine, which is structurally related to 3-Bromo-5-fluoroisonicotinonitrile, showed potential for selective substitution reactions. Such reactions are fundamental in organic synthesis for creating specific molecular structures (Stroup et al., 2007).

Chiral Stationary Phases

  • Development of Chiral Stationary Phases : A study explored the use of compounds like 3-fluoro-3-bromo-5-methylphenylcarbamates of cellulose and amylose, with similarities to 3-Bromo-5-fluoroisonicotinonitrile, as chiral stationary phases for liquid chromatography. This research has implications for enantioseparation and pharmaceutical analysis (Chankvetadze et al., 1997).

Safety and Hazards

The compound is considered hazardous and comes with a warning signal word . It has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

properties

IUPAC Name

3-bromo-5-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFQLJNXSVDWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856252
Record name 3-Bromo-5-fluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoroisonicotinonitrile

CAS RN

1353636-66-4
Record name 3-Bromo-5-fluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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